3-Bromo-5-chloro-N-cyclopropylpicolinamide
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Overview
Description
3-Bromo-5-chloro-N-cyclopropylpicolinamide is a chemical compound with the molecular formula C9H8BrClN2O It is a derivative of picolinamide, featuring bromine and chlorine substituents on the pyridine ring and a cyclopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-cyclopropylpicolinamide typically involves the following steps:
Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 5 positions of the pyridine ring, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.
Cyclopropylation: The cyclopropyl group is introduced by reacting the brominated and chlorinated picolinamide with a cyclopropylating agent, such as cyclopropylamine, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of efficient catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-N-cyclopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
3-Bromo-5-chloro-N-cyclopropylpicolinamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N-cyclopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can interact with enzymes or receptors, modulating their activity and influencing biological processes.
Inhibiting or Activating Pathways: The compound may inhibit or activate specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
5-Bromo-N-cyclopropylpicolinamide: Similar structure but lacks the chlorine substituent.
3-Chloro-5-bromo-N-cyclopropylpicolinamide: Similar structure with different positioning of substituents.
Uniqueness: 3-Bromo-5-chloro-N-cyclopropylpicolinamide is unique due to the specific combination of bromine, chlorine, and cyclopropyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-5-chloro-N-cyclopropylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-7-3-5(11)4-12-8(7)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVLQMVAIXEDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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